(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione
Description
Properties
IUPAC Name |
(8S)-8-hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-3-1-2-9-4(3)7-8-5(11)6(9)12/h3,10H,1-2H2,(H,8,11)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHVJSBNKIWGC-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC(=O)C2=O)C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NNC(=O)C2=O)[C@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring and the introduction of the hydroxy group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and the triazine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between (8S)-8-hydroxy-pyrrolo-triazine-dione and related compounds:
Physicochemical Properties
Biological Activity
(8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione is a heterocyclic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tetrahydropyrrolo-triazine framework. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity. The IUPAC name for this compound is (8S)-8-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazines exhibit significant anticancer properties. For instance:
- Case Study : A series of synthesized derivatives were evaluated for their cytotoxic effects on various cancer cell lines. One study reported that specific derivatives demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Derivative A | Breast | 5.3 |
| Derivative B | Lung | 4.8 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives can inhibit bacterial growth effectively.
- Case Study : A study evaluated the antimicrobial activity of several pyrrolo[2,1-c][1,2,4]triazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative .
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
Enzyme Inhibition
This compound has been studied for its potential to inhibit key enzymes involved in disease mechanisms.
- Case Study : Inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology, were assessed. Results showed that certain derivatives exhibited competitive inhibition with Ki values in the nanomolar range .
| Enzyme | Ki (nM) |
|---|---|
| BACE1 | 150 |
The biological activity of (8S)-8-hydroxy derivatives is attributed to their ability to interact with biological targets through hydrogen bonding and π-stacking interactions. This facilitates their binding to active sites on enzymes or receptors involved in tumor growth and microbial resistance.
Q & A
Basic Research Questions
Q. How can synthetic routes for (8S)-8-Hydroxy-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4-dione be optimized for reproducibility?
- Methodological Answer : Utilize one-pot multi-step reactions (as demonstrated for structurally related pyrrolo-triazine derivatives in and ). Key variables include solvent polarity, catalyst selection (e.g., Lewis acids), and temperature gradients. Monitor reaction progress via TLC or HPLC, and validate purity using HRMS (as in ). Optimize yields by adjusting stoichiometry of intermediates like benzyl-protected precursors (e.g., benzyloxy derivatives in ).
Q. What spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for hydroxyl (δ ~5.0–6.0 ppm) and carbonyl groups (δ ~160–180 ppm) (see for analogous assignments).
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) stretches.
- X-ray Crystallography : Resolve the (8S) stereochemistry and tetrahydropyrrolo-triazine ring conformation (similar to methods in ).
- Mass Spectrometry : Use HRMS (ESI) to validate molecular ion [M+H]+ with <2 ppm error ().
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test binding affinity, referencing triazine-protein interaction studies in .
- Cytotoxicity : Apply MTT assays on cancer cell lines (e.g., HeLa or HepG2) with IC50 determination.
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases), leveraging structural analogs from and .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrophenyl intermediates in ).
- Isotopic Labeling : Introduce 13C-labeled precursors to trace reaction pathways and identify rate-limiting steps.
- Computational Chemistry : Perform DFT calculations (e.g., Gaussian) to compare activation energies of competing pathways (e.g., cyclization vs. side reactions).
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Long-Term Ecotoxicity : Follow frameworks like Project INCHEMBIOL (), which evaluates abiotic/biotic transformations. Use soil-water partitioning experiments and LC-MS/MS to quantify degradation products.
- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to radiolabeled compound (14C) and measure tissue uptake via scintillation counting.
- QSAR Modeling : Predict environmental persistence using software like EPI Suite, validated against experimental data.
Q. How can researchers address discrepancies in binding affinity data across kinase isoforms?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for specific isoforms (e.g., EGFR vs. VEGFR) ().
- Mutagenesis Studies : Engineer kinase mutants (e.g., ATP-binding pocket residues) to identify critical interaction sites.
- Statistical Analysis : Apply ANOVA to compare IC50 values across isoforms, accounting for assay variability (e.g., plate-to-plate differences).
Q. What strategies validate the compound’s role in multi-target drug discovery?
- Methodological Answer :
- Network Pharmacology : Construct protein-compound interaction networks using STRING or KEGG databases.
- Phenotypic Screening : Test the compound in 3D organoid models to observe polypharmacological effects.
- Cheminformatics : Use MOE or Schrödinger to analyze scaffold similarity to known multi-target drugs (e.g., ).
Methodological Considerations
- Data Contradiction Analysis : For conflicting results (e.g., bioactivity), use Bland-Altman plots or meta-analysis tools (RevMan) to assess systematic biases ().
- Theoretical Frameworks : Link experimental findings to conceptual models (e.g., enzyme-substrate dynamics for kinase studies) ( ).
- Reagent Selection : Prioritize high-purity reagents (e.g., >98% purity for benzyloxy intermediates in ) to minimize side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
